![molecular formula C10H10F3N3O B14778973 3''-Trifluoromethylacetophenone semicarbazone](/img/structure/B14778973.png)
3''-Trifluoromethylacetophenone semicarbazone
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Overview
Description
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A systemic fungicide with a similar trifluoromethyl group.
Metaflumizone: Another compound with a trifluoromethyl group used as an insecticide
Uniqueness
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3''-Trifluoromethylacetophenone semicarbazone is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H10F3N3O |
Molecular Weight | 245.20 g/mol |
IUPAC Name | [1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI | InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17) |
InChI Key | DZATUGRJMFZZBW-UHFFFAOYSA-N |
Canonical SMILES | CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide. This reaction is often conducted in solvents such as ethanol or methanol under controlled heating conditions to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that semicarbazones, including this compound, exhibit significant antimicrobial properties. A study on various semicarbazones demonstrated their effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell walls .
Anticancer Activity
The anticancer potential of semicarbazones has been widely studied. For instance, derivatives of acetophenone have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. A comparative study revealed that semicarbazones can induce mitochondrial permeability transition and promote cell death in cancer cells such as K562 leukemia cells .
In vitro studies have shown that this compound exhibits an IC50 value indicating potent antiproliferative activity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The trifluoromethyl group is believed to enhance the compound's stability and reactivity, allowing it to bind effectively to enzymes and proteins involved in critical biological pathways. This interaction can lead to inhibition of key cellular processes such as cell division and metabolism in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several semicarbazones against Staphylococcus aureus and E. coli. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity Assessment : Research on the cytotoxic effects of acetophenone derivatives showed that this compound significantly reduced cell viability in HeLa cells, suggesting its potential use in cancer therapy .
Properties
Molecular Formula |
C10H10F3N3O |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17) |
InChI Key |
DZATUGRJMFZZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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